molecular formula C11H6BrCl2NNaO3S2 B1261094 Tasisulam sodium CAS No. 519055-63-1

Tasisulam sodium

Cat. No.: B1261094
CAS No.: 519055-63-1
M. Wt: 438.1 g/mol
InChI Key: QSRNOFDYCBMUHQ-UHFFFAOYSA-N
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Description

Tasisulam sodium is a small molecule antitumor agent with a novel mechanism of action. It is currently being investigated for its potential in treating various human cancers. This compound induces apoptosis via the intrinsic pathway, leading to cytochrome c release and caspase-dependent cell death .

Scientific Research Applications

Tasisulam sodium has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Tasisulam sodium, also known as LY573636-sodium, is a small molecule antitumor agent . It primarily targets cells in the G2-M phase of the cell cycle, leading to an increase in the proportion of cells with 4N DNA content and phospho-histone H3 expression . This results in G2-M accumulation and subsequent apoptosis .

Mode of Action

This compound induces apoptosis via the intrinsic pathway, resulting in cytochrome c release and caspase-dependent cell death . It also blocks VEGF, epidermal growth factor, and fibroblast growth factor-induced endothelial cell cord formation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the intrinsic apoptosis pathway . This pathway is triggered by various cellular stresses, leading to the release of cytochrome c from the mitochondria and the activation of caspases, which are proteases that initiate cell death . This compound also affects angiogenesis, the process by which new blood vessels form from pre-existing ones .

Pharmacokinetics

This compound exhibits a biexponential disposition with a predicted distribution half-life of 0.3 hours to 2.8 hours and a median terminal elimination half-life of 10 days . This long half-life is likely due to its high-affinity albumin binding . The pharmacokinetic analysis indicated that Cmax negatively correlates with lean body weight (LBW) . Therefore, the dosing regimen was revised using a LBW-based algorithm targeting a specific Cmax .

Result of Action

The molecular effects of this compound include the induction of apoptosis and the inhibition of mitotic progression . At the cellular level, this compound causes an increase in the proportion of cells with 4N DNA content and phospho-histone H3 expression, leading to G2-M accumulation and subsequent apoptosis . It also inhibits neovascularization and induces vascular normalization .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of growth factors and the cellular environment . For instance, this compound blocks VEGF, epidermal growth factor, and fibroblast growth factor-induced endothelial cell cord formation . This suggests that the efficacy of this compound may be influenced by the presence of these growth factors in the tumor microenvironment .

Biochemical Analysis

Biochemical Properties

Tasisulam sodium plays a significant role in biochemical reactions, particularly in inducing apoptosis in cancer cells. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound increases the proportion of cells with 4N DNA content and phospho-histone H3 expression, leading to G2-M accumulation and subsequent apoptosis . It also blocks VEGF, epidermal growth factor, and fibroblast growth factor-induced endothelial cell cord formation . These interactions highlight the compound’s ability to disrupt critical cellular processes and promote cell death in cancer cells.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis through the intrinsic pathway, resulting in cytochrome c release and caspase-dependent cell death . Additionally, this compound blocks growth factor-induced endothelial cell cord formation and induces vascular normalization in vivo . These effects demonstrate the compound’s potential to disrupt cell signaling pathways, gene expression, and cellular metabolism, ultimately leading to cancer cell death.

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. It induces apoptosis via the intrinsic pathway, resulting in cytochrome c release and caspase-dependent cell death . This compound also increases the proportion of cells with 4N DNA content and phospho-histone H3 expression, leading to G2-M accumulation and subsequent apoptosis . Additionally, it blocks VEGF, epidermal growth factor, and fibroblast growth factor-induced endothelial cell cord formation . These molecular interactions highlight the compound’s ability to disrupt critical cellular processes and promote cell death in cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound has been shown to induce apoptosis via the intrinsic pathway, resulting in cytochrome c release and caspase-dependent cell death . This compound also blocks growth factor-induced endothelial cell cord formation and induces vascular normalization in vivo . These effects demonstrate the compound’s potential to disrupt cell signaling pathways, gene expression, and cellular metabolism over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In vivo studies have shown that this compound displays dose-dependent antitumor efficacy, with a maximal reduction in tumor volume relative to control animals of 77% . High doses of this compound can lead to significant toxicity, including hematologic toxicity and myelosuppression . These findings highlight the importance of optimizing dosage to achieve maximum therapeutic benefit while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It induces apoptosis through the intrinsic pathway, resulting in cytochrome c release and caspase-dependent cell death . The compound also interacts with various enzymes and cofactors, leading to changes in metabolic flux and metabolite levels . These interactions highlight the compound’s ability to disrupt critical cellular processes and promote cell death in cancer cells.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound is highly albumin-bound, which affects its distribution volume and clearance . In vivo pharmacokinetic studies in rats and dogs indicate that this compound is metabolized primarily by the liver and has low total plasma clearance with a relatively long half-life . These findings highlight the importance of understanding the compound’s transport and distribution to optimize its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound increases the proportion of cells with 4N DNA content and phospho-histone H3 expression, leading to G2-M accumulation and subsequent apoptosis . These effects demonstrate the compound’s ability to disrupt critical cellular processes and promote cell death in cancer cells. Understanding the subcellular localization of this compound is essential for optimizing its therapeutic potential and minimizing adverse effects.

Preparation Methods

The synthesis of tasisulam sodium involves several steps, including the sulfonylation of a bromothiophene derivative and subsequent chlorination. The industrial production methods focus on optimizing yield and purity through controlled reaction conditions and purification processes .

Chemical Reactions Analysis

Tasisulam sodium undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Tasisulam sodium is unique compared to other anticancer agents due to its dual mechanism of action. Similar compounds include:

This compound’s combination of mitotic catastrophe induction and antiangiogenesis sets it apart from these similar compounds, making it a promising candidate for further research and development.

Properties

CAS No.

519055-63-1

Molecular Formula

C11H6BrCl2NNaO3S2

Molecular Weight

438.1 g/mol

IUPAC Name

sodium;(5-bromothiophen-2-yl)sulfonyl-(2,4-dichlorobenzoyl)azanide

InChI

InChI=1S/C11H6BrCl2NO3S2.Na/c12-9-3-4-10(19-9)20(17,18)15-11(16)7-2-1-6(13)5-8(7)14;/h1-5H,(H,15,16);

InChI Key

QSRNOFDYCBMUHQ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)[N-]S(=O)(=O)C2=CC=C(S2)Br.[Na+]

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)NS(=O)(=O)C2=CC=C(S2)Br.[Na]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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